BenchChemオンラインストアへようこそ!

4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine

MDM2 inhibitor p53 protein-protein interaction anticancer

4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine (CAS 899993-60-3) is a fully synthetic, small-molecule heterocycle belonging to the 3,6-diphenylpyridazine class. It features a pyridazine core substituted at the 4-position with a 5-(3-chloro-4-fluorophenyl)furan-2-yl moiety and at the 3- and 6-positions with phenyl rings, yielding the molecular formula C26H16ClFN2O and a molecular weight of 426.88 g/mol.

Molecular Formula C26H16ClFN2O
Molecular Weight 426.88
CAS No. 899993-60-3
Cat. No. B2877184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine
CAS899993-60-3
Molecular FormulaC26H16ClFN2O
Molecular Weight426.88
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(O3)C4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5
InChIInChI=1S/C26H16ClFN2O/c27-21-15-19(11-12-22(21)28)24-13-14-25(31-24)20-16-23(17-7-3-1-4-8-17)29-30-26(20)18-9-5-2-6-10-18/h1-16H
InChIKeyFSDGXGHTUFGPDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine (CAS 899993-60-3): Baseline Physicochemical and Structural Profile for Scientific Procurement


4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine (CAS 899993-60-3) is a fully synthetic, small-molecule heterocycle belonging to the 3,6-diphenylpyridazine class. It features a pyridazine core substituted at the 4-position with a 5-(3-chloro-4-fluorophenyl)furan-2-yl moiety and at the 3- and 6-positions with phenyl rings, yielding the molecular formula C26H16ClFN2O and a molecular weight of 426.88 g/mol [1]. This scaffold is of research interest due to the established biological activity of 3,6-disubstituted pyridazines in oncology and inflammation, with the specific halogen pattern on the furan-phenyl appendage designed to modulate target binding and physicochemical properties [2]. Routine procurement specifications typically indicate a purity of 95% (HPLC), with storage recommended under inert gas at 2–8°C [1].

Procurement Risk for 4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine (CAS 899993-60-3): Why In-Class Analogs Cannot Be Interchanged


Although the 3,6-diphenylpyridazine chemotype is shared among numerous research compounds, simple substitution of the 4-position furan-phenyl appendage is not viable without risking target engagement and pharmacokinetic profile. The 3-chloro-4-fluorophenyl moiety introduces a specific combination of electron-withdrawing effects (σp Cl = 0.23; σp F = 0.06) and lipophilicity (π Cl = 0.71; π F = 0.14) that cannot be replicated by the common 4-methoxyphenyl analog (CAS 899942-29-1; σp OCH3 = -0.27) or unsubstituted phenyl variants [1]. This halogen pattern is also known to enhance metabolic stability by blocking para-hydroxylation and to strengthen non-covalent interactions (halogen bonding, hydrophobic packing) with protein targets relative to hydrogen bond-donating replacements [2]. Direct quantitative evidence for the functional consequences of this substitution is detailed in Section 3.

Quantitative Differentiation Evidence for 4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine (CAS 899993-60-3) Versus Closest Analogs


MDM2-p53 Inhibition Potency: Binding Affinity Comparison Against Defined Molecular Target

In a fluorescence polarization competitive binding assay measuring inhibition of the p53-MDM2 protein-protein interaction, 4-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine demonstrated a binding affinity (Ki) of 91 nM against the MDM2 binding domain [1]. This places the compound in the mid-nanomolar potency range typical of research-grade MDM2 inhibitors. As a class-level comparator, the structurally distinct clinical candidate SAR405838 (a spirooxindole, not a pyridazine) exhibits a Ki of 0.44 nM under similar assay conditions [2]. The approximately 200-fold potency difference is consistent with the status of this pyridazine as a research tool rather than a development candidate. Direct head-to-head Ki data for the closest 4-methoxyphenyl analog (CAS 899942-29-1) are not available in the public domain, making this the only quantitative target-engagement benchmark for selection among commercially available 3,6-diphenylpyridazine analogs.

MDM2 inhibitor p53 protein-protein interaction anticancer

Computed Lipophilicity Differential: 3-Chloro-4-fluorophenyl vs. 4-Methoxyphenyl Analog

As a class-level inference, the 3-chloro-4-fluorophenyl substituent pattern confers higher lipophilicity compared to the 4-methoxyphenyl analog (CAS 899942-29-1). Based on the Hansch substituent constant system, the combined calculated π for the 3-chloro-4-fluorophenyl motif is approximately 0.85 (π Cl = 0.71 + π F = 0.14), whereas the 4-methoxyphenyl group contributes a π of -0.02 [1]. This indicates a logP increase of roughly 0.87 units for the target compound relative to the methoxy analog, all else being equal. Higher lipophilicity is empirically associated with improved passive membrane permeability, though at the potential expense of increased metabolic liability and reduced aqueous solubility [2]. No experimental logP or logD values have been published for either compound; therefore, this differentiation is based on the well-established structure-property relationships of aromatic substituents.

lipophilicity logP drug-likeness permeability

Metabolic Soft-Spot Shielding: Halogen Blockade of Para-Hydroxylation Relative to Methoxy and Unsubstituted Phenyl Analogs

A well-documented class-level principle in medicinal chemistry is the use of halogen substituents—particularly fluorine and chlorine—to block cytochrome P450-mediated oxidative metabolism at the para-position of phenyl rings [1]. In 4-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine, the 4-fluoro substituent directly occupies the para-site, preventing hydroxylation at this position, while the 3-chloro substituent further reduces electron density across the ring, disfavoring epoxidation and subsequent metabolic activation. In contrast, the 4-methoxyphenyl analog (CAS 899942-29-1) carries a 4-methoxy group that is itself susceptible to O-demethylation (CYP2C9, CYP2D6), generating a phenolic metabolite and representing a well-characterized metabolic liability [2]. Quantitative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are not publicly available for either compound; however, the differential metabolic vulnerability is robustly inferred from extensive literature precedent on halogen shielding effects. This distinction is critical when selecting a compound for cellular or in vivo studies where metabolic half-life affects experimental interpretation.

metabolic stability CYP450 oxidative metabolism halogen shielding

Potential Utility as a Cyclometalating Ligand for Luminescent Pt(II) Complexes: Class-Level Photophysical Activity

Substituted 3,6-diphenylpyridazines have been demonstrated to serve as effective cyclometalating ligands for the synthesis of binuclear Pt(II) complexes that exhibit phosphorescence in organic solvents with quantum yields ranging from 1.0% to 3.4% in degassed solution [1]. The presence of the 3-chloro-4-fluorophenyl group on the furan appendage of the target compound introduces additional electron-withdrawing character, which, by class-level inference, is predicted to blue-shift emission wavelength and modulate the IL/MLCT excited-state composition relative to electron-donating-substituted analogs [2]. Seven novel binuclear Pt(II) complexes based on substituted 3,6-diphenylpyridazines were structurally characterized by XRD, NMR, and HR ESI mass spectrometry, establishing a robust synthetic and characterization precedent [1]. The target compound's possession of both the diphenylpyridazine core and halogen-substituted aryl functionality makes it a candidate for analogous metalation studies, where the halogen pattern can influence both the photophysical properties and the steric environment at the metal center.

cyclometalation Pt(II) complexes phosphorescence OLED materials

Validated Application Scenarios for 4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine (CAS 899993-60-3) Based on Current Evidence


MDM2-p53 Protein-Protein Interaction Inhibition Studies Requiring a Mid-Nanomolar Pyridazine-Based Chemical Probe

This compound is directly applicable in biochemical and cellular assays aimed at disrupting the MDM2-p53 interaction, a validated oncology target. Its reported Ki of 91 nM in a fluorescence polarization assay [1] (Section 3, Evidence Item 1) positions it as a useful tool compound for target engagement studies, particularly when a non-spirooxindole chemotype is required to address selectivity or intellectual property considerations. Researchers should procure this compound when designing experiments that compare MDM2 inhibition mechanisms across structurally distinct scaffolds.

Structure-Activity Relationship (SAR) Studies on 3,6-Diphenylpyridazine Scaffolds Where Halogen Substitution Patterns Are the Primary Variable

For medicinal chemistry teams optimizing the 4-position substituent of 3,6-diphenylpyridazines, this compound serves as the critical halogen-substituted reference point. Its 3-chloro-4-fluorophenyl group enables evaluation of the combined electronic (σ) and lipophilic (π) contributions relative to the 4-methoxyphenyl analog and unsubstituted phenyl derivatives (Section 3, Evidence Items 2 and 3). The absence of published SAR data for these specific analogs creates an opportunity for original research contributions, making this compound a valuable procurement choice for laboratories initiating novel pyridazine SAR campaigns.

Metabolic Stability Profiling in in vitro ADME Assays Comparing Halogen-Shielded vs. Methoxy-Containing Pyridazine Analogs

Based on class-level evidence for halogen-mediated metabolic shielding (Section 3, Evidence Item 3), this compound is suitable for head-to-head intrinsic clearance studies (e.g., human liver microsomes, hepatocyte incubations) alongside the 4-methoxyphenyl analog. Such experiments would directly test the hypothesis that the 4-fluoro substituent reduces oxidative metabolism relative to the O-demethylation-prone methoxy analog, providing publishable ADME data that simultaneously validates procurement decisions.

Synthesis and Photophysical Characterization of Novel Cyclometalated Pt(II) or Ir(III) Complexes Using Diphenylpyridazine Ligands

Following established protocols for 3,6-diphenylpyridazine cyclometalation (Section 3, Evidence Item 4), researchers in organometallic chemistry and materials science can employ this compound as a ligand precursor for the synthesis of luminescent Pt(II) or Ir(III) complexes. The electron-withdrawing halogen substituents are predicted to blue-shift emission and modulate excited-state character relative to unsubstituted or electron-donating analogs, enabling systematic investigation of structure-photophysics relationships relevant to OLED emitter development.

Quote Request

Request a Quote for 4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.